molecular formula C16H13ClN2O2 B2627515 2-(1,2-benzoxazol-3-yl)-N-[(3-chlorophenyl)methyl]acetamide CAS No. 860651-30-5

2-(1,2-benzoxazol-3-yl)-N-[(3-chlorophenyl)methyl]acetamide

Cat. No.: B2627515
CAS No.: 860651-30-5
M. Wt: 300.74
InChI Key: WFXUTIBHKBEKRA-UHFFFAOYSA-N
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Description

2-(1,2-Benzoxazol-3-yl)-N-[(3-chlorophenyl)methyl]acetamide is an organic compound that features a benzoxazole ring fused with an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-[(3-chlorophenyl)methyl]acetamide typically involves the reaction of 1,2-benzoxazole with 3-chlorobenzylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Benzoxazol-3-yl)-N-[(3-chlorophenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

2-(1,2-Benzoxazol-3-yl)-N-[(3-chlorophenyl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-[(3-chlorophenyl)methyl]acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzoxazol-2-yl)ethylamine hydrochloride
  • 1,2-Benzisoxazole-3-acetic acid
  • 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate

Uniqueness

2-(1,2-Benzoxazol-3-yl)-N-[(3-chlorophenyl)methyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoxazole ring with a chlorophenyl group makes it particularly interesting for various applications .

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[(3-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c17-12-5-3-4-11(8-12)10-18-16(20)9-14-13-6-1-2-7-15(13)21-19-14/h1-8H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXUTIBHKBEKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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